Cas no 2680849-04-9 (tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate)

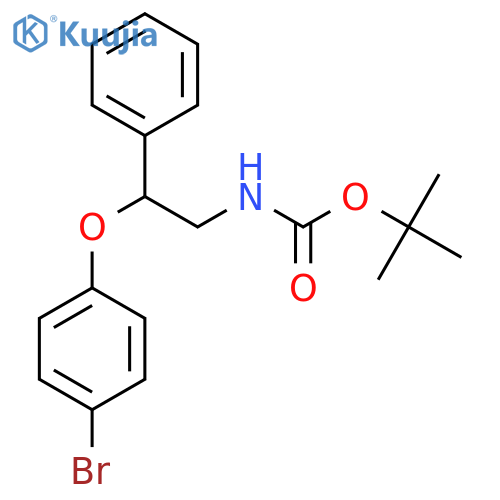

2680849-04-9 structure

商品名:tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate

tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680849-04-9

- EN300-28302784

- tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate

- tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate

-

- インチ: 1S/C19H22BrNO3/c1-19(2,3)24-18(22)21-13-17(14-7-5-4-6-8-14)23-16-11-9-15(20)10-12-16/h4-12,17H,13H2,1-3H3,(H,21,22)

- InChIKey: QEMBSZVFHZXZRY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)OC(C1C=CC=CC=1)CNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 391.07831g/mol

- どういたいしつりょう: 391.07831g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 383

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 47.6Ų

tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302784-5.0g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 95.0% | 5.0g |

$3273.0 | 2025-03-19 | |

| Enamine | EN300-28302784-2.5g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 95.0% | 2.5g |

$2211.0 | 2025-03-19 | |

| Enamine | EN300-28302784-0.1g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 95.0% | 0.1g |

$993.0 | 2025-03-19 | |

| Enamine | EN300-28302784-0.05g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 95.0% | 0.05g |

$948.0 | 2025-03-19 | |

| Enamine | EN300-28302784-1.0g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 95.0% | 1.0g |

$1129.0 | 2025-03-19 | |

| Enamine | EN300-28302784-10g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 10g |

$4852.0 | 2023-09-07 | ||

| Enamine | EN300-28302784-0.5g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 95.0% | 0.5g |

$1084.0 | 2025-03-19 | |

| Enamine | EN300-28302784-10.0g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 95.0% | 10.0g |

$4852.0 | 2025-03-19 | |

| Enamine | EN300-28302784-1g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 1g |

$1129.0 | 2023-09-07 | ||

| Enamine | EN300-28302784-5g |

tert-butyl N-[2-(4-bromophenoxy)-2-phenylethyl]carbamate |

2680849-04-9 | 5g |

$3273.0 | 2023-09-07 |

tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

2680849-04-9 (tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量